REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.Br[CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH3:18]>CN(C=O)C>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH3:18])=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
3.11 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2.66 mL
|
Type
|
reactant
|
Smiles
|
BrCCOCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a cooled
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt over 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at rt for 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
at 65° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure to an oily suspension
|
Type
|
ADDITION
|
Details
|
diluted with brine (80 mL)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (3×60 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |